

chromatographic separation of melatonin and 6-hydroxymelatonin-d4

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Compound of Interest

Compound Name: 6-Hydroxy Melatonin-d4

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Application Note:

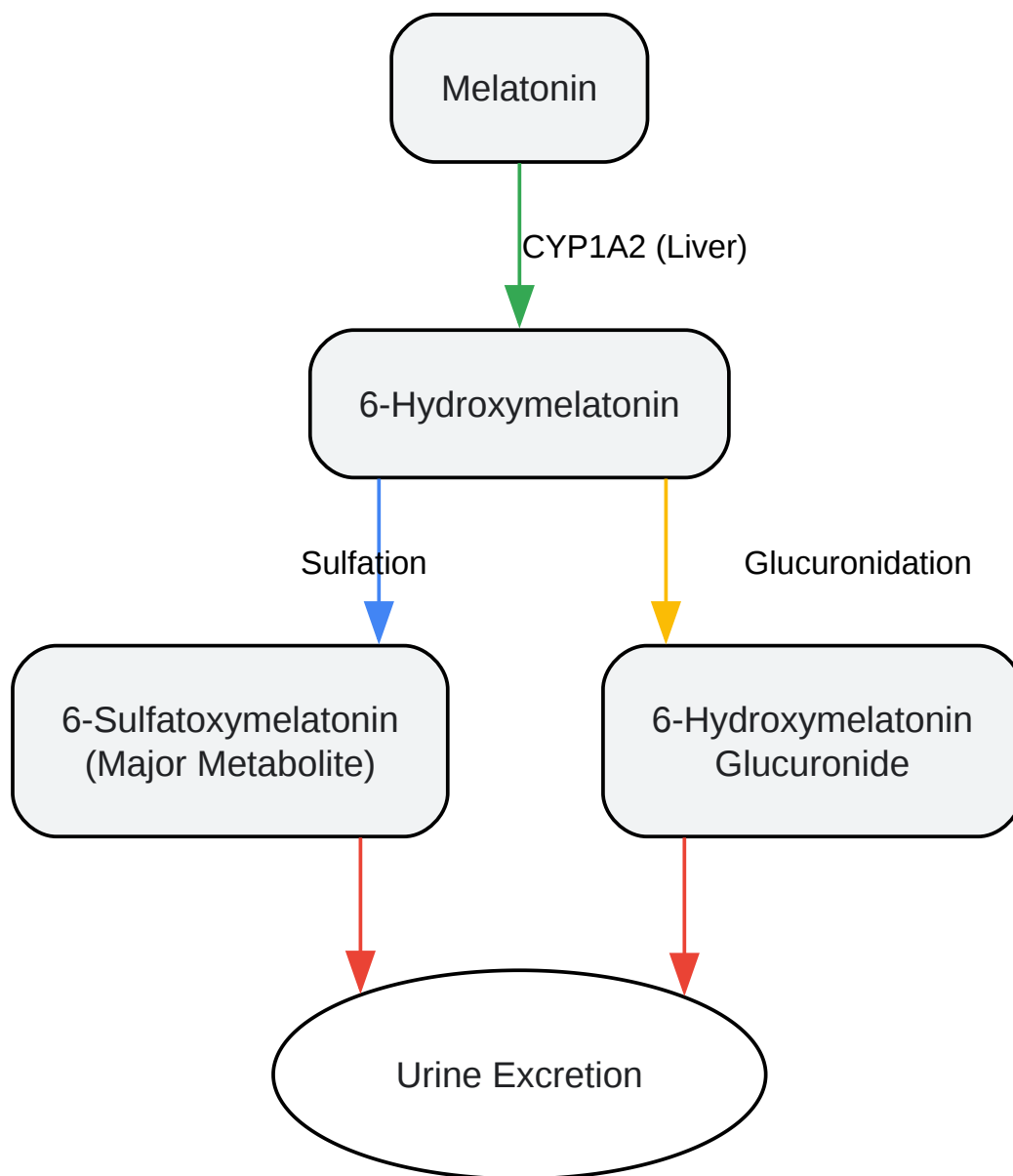
High-Throughput Chromatographic Separation and Quantification of Melatonin and 6-Hydroxymelatonin-D4 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and sleep-wake cycles.[1][2] Its major metabolite, 6-hydroxymelatonin, is formed in the liver primarily by the action of the CYP1A2 enzyme.[3] The quantification of melatonin in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Stable isotope-labeled internal standards are critical for accurate and precise quantification by correcting for variations during sample preparation and analysis.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous chromatographic separation and quantification of melatonin and its deuterated internal standard, 6-hydroxymelatonin-D4, in human plasma. The described method is suitable for high-throughput analysis in a research or clinical setting.

Signaling Pathway: Melatonin Metabolism



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Caption: Metabolic pathway of melatonin to its major urinary metabolites.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for melatonin extraction from plasma.^[1]

- Materials:
 - Human plasma with EDTA as anticoagulant.[\[1\]](#)
 - Melatonin and 6-hydroxymelatonin-D4 stock solutions.
 - Methanol (HPLC grade).[\[1\]](#)
 - Water (HPLC grade).[\[1\]](#)
 - Dichloromethane (HPLC grade).[\[1\]](#)
 - Solid Phase Extraction (SPE) columns (e.g., Waters Oasis HLB, 1 cc).[\[1\]](#)
- Procedure:
 - Thaw frozen plasma samples at room temperature and vortex.[\[1\]](#)
 - Condition the SPE columns by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[\[1\]](#)
 - To 1 mL of plasma, add the internal standard (6-hydroxymelatonin-D4) solution.
 - Load the plasma sample onto the conditioned SPE column.
 - Wash the column with 1 mL of 5% methanol in water.[\[4\]](#)
 - Elute melatonin and 6-hydroxymelatonin-D4 with 2 mL of dichloromethane.[\[1\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase.[\[4\]](#)
 - Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are a composite based on several validated methods for melatonin analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Instrumentation:
 - Liquid Chromatograph: ACQUITY UPLC H-class or equivalent.[\[6\]](#)
 - Mass Spectrometer: Xevo TQD triple quadrupole mass spectrometer or equivalent.[\[6\]](#)
- Chromatographic Conditions:
 - Column: ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 μm.[\[6\]](#)
 - Mobile Phase A: 0.1% Formic acid in water.[\[5\]](#)
 - Mobile Phase B: Methanol.[\[5\]](#)
 - Flow Rate: 0.2 mL/min.[\[7\]](#)
 - Injection Volume: 10 μL.[\[8\]](#)
 - Column Temperature: 35°C.[\[6\]](#)
 - Gradient Elution: A linear gradient is employed for the separation.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[\[5\]](#)
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Source Temperature: 500°C.[\[6\]](#)

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)
Melatonin	~3.16	233.1	174.1
6-Hydroxymelatonin-D4	~2.48	253.1	193.1

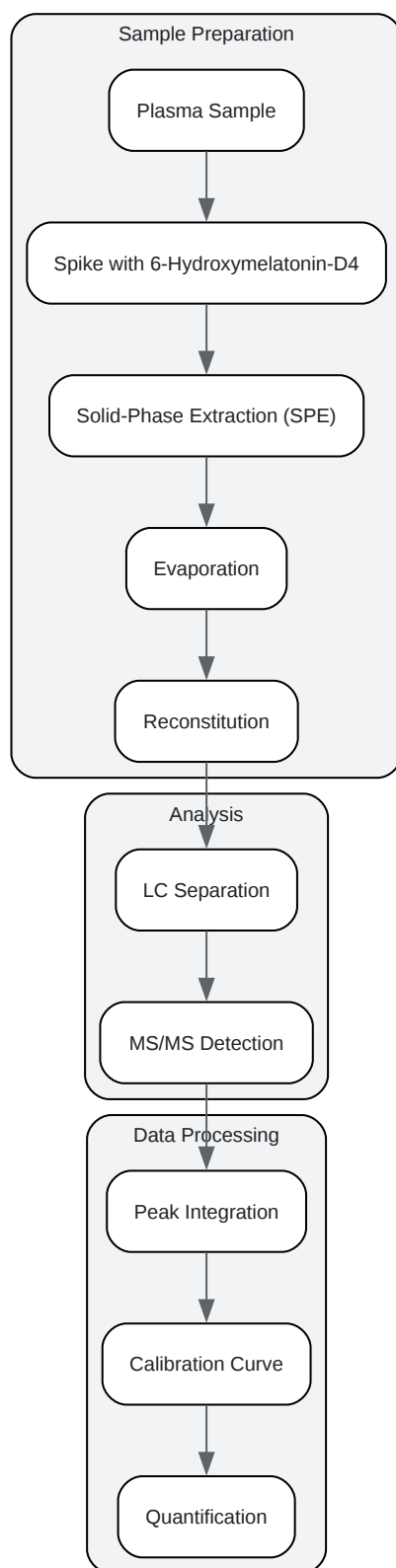
Retention times are approximate and may vary based on the specific system and conditions.^[9] The precursor and product ions are based on published data for melatonin and deuterated 6-hydroxymelatonin.^[9]^[10]

Table 2: Method Performance Characteristics (Illustrative)

Parameter	Melatonin
Linearity Range (ng/mL)	0.02 - 30.00
Lower Limit of Quantification (LLOQ) (ng/mL)	0.02
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Extraction Recovery (%)	59.0 - 65.0
Matrix Effect (%)	95.5 - 98.9

This data is illustrative and based on a similar validated method for melatonin.^[10]

Experimental Workflow



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Caption: Workflow for urinary melatonin analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the chromatographic separation and quantification of melatonin in human plasma, using 6-hydroxymelatonin-D4 as an internal standard. The described sample preparation protocol and analytical conditions are designed to offer high sensitivity, selectivity, and throughput, making the method well-suited for a variety of research and clinical applications in the field of pharmacology and drug development.

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